An In-depth Technical Guide to (R)-4-N-Trityl-2-methyl piperazine
An In-depth Technical Guide to (R)-4-N-Trityl-2-methyl piperazine
CAS Number: 313657-75-9
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of a Chiral Scaffold
(R)-4-N-Trityl-2-methyl piperazine is a chiral heterocyclic building block of significant interest to the pharmaceutical and drug discovery sectors.[1] Its structural architecture, featuring a piperazine core with a stereodefined methyl group at the C-2 position and a bulky trityl protecting group on the N-4 nitrogen, makes it a valuable intermediate for the synthesis of complex, biologically active molecules.[1] The CAS Number for this compound is 313657-75-9.[1][2]
The core utility of this compound lies in the precise three-dimensional arrangement conferred by the (R)-chiral center. In drug development, enantiomers of a chiral molecule can exhibit vastly different pharmacological activities and toxicological profiles. The use of enantiomerically pure starting materials like (R)-4-N-Trityl-2-methyl piperazine is a cornerstone of modern asymmetric synthesis, allowing for the selective construction of the desired stereoisomer of a drug candidate, thereby optimizing efficacy and minimizing potential off-target effects.[3]
The trityl (triphenylmethyl) group serves as a crucial protecting group for the N-4 nitrogen. Its steric bulk prevents unwanted side reactions at this position, directing subsequent chemical transformations to the unprotected N-1 nitrogen. Critically, the trityl group can be removed under mild acidic conditions, a process that is orthogonal to many other protecting group strategies, offering synthetic flexibility.[4][5] This guide provides a comprehensive overview of the synthesis, properties, analysis, and handling of this key pharmaceutical intermediate.
Physicochemical Properties
A summary of the key physical and chemical properties of (R)-4-N-Trityl-2-methyl piperazine is provided below. These properties are essential for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Number | 313657-75-9 | [1] |
| Molecular Formula | C₂₄H₂₆N₂ | [1] |
| Molecular Weight | 342.48 g/mol | [1] |
| Melting Point | 128-129 °C | [1] |
| Boiling Point | 451.7 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.074 g/cm³ (Predicted) | [1] |
| Appearance | White to off-white solid | General Observation |
| pKa | 9.04 ± 0.40 (Predicted) | [1] |
Strategic Synthesis and Mechanistic Rationale
The synthesis of enantiomerically pure (R)-4-N-Trityl-2-methyl piperazine is a multi-step process that leverages the chiral pool of natural amino acids. The most common and scalable approach begins with (R)-Alanine, which provides the required stereocenter.
Conceptual Workflow of Synthesis
The overall synthetic strategy involves building the piperazine ring from a chiral diamine precursor, which is itself derived from (R)-alanine. The trityl group is introduced to protect the more sterically accessible nitrogen atom.
Caption: Synthetic workflow from (R)-Alanine.
Detailed Experimental Protocol: A Representative Synthesis
This protocol is a synthesized representation based on established methods for creating chiral piperazines from amino acids.[6][7]
Step 1: Reduction of (R)-Alanine to (R)-Alaninol
-
Rationale: The carboxylic acid of the starting amino acid is reduced to a primary alcohol. This alcohol will be converted into a leaving group in a subsequent step to facilitate ring closure. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.
-
Procedure:
-
Suspend (R)-Alanine (1.0 eq) in anhydrous Tetrahydrofuran (THF) in a flask equipped with a reflux condenser and a dropping funnel, under an inert nitrogen atmosphere.
-
Carefully add a solution of LiAlH₄ (1.5 eq) in THF dropwise to the suspension at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).
-
Filter the resulting solids and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield crude (R)-alaninol, which can be purified by distillation.
-
Step 2: Synthesis of the Diamine Precursor
-
Rationale: The hydroxyl group of alaninol is converted into a good leaving group (e.g., a tosylate or mesylate), and the amine is protected (e.g., with a Boc group). This is followed by nucleophilic substitution with a protected amino group to form the diamine backbone.
-
Procedure: This is a multi-step sequence often consolidated in the literature. A simplified representation is provided. The key transformation is an aza-Michael addition or similar nucleophilic substitution to build the 1,2-diamine structure needed for the piperazine ring.[7]
Step 3: Cyclization to form (R)-2-Methylpiperazine
-
Rationale: The diamine precursor undergoes an intramolecular cyclization to form the six-membered piperazine ring. This often involves deprotection followed by a base-mediated ring closure.
-
Procedure:
-
Dissolve the protected diamine precursor in a suitable solvent (e.g., Dichloromethane).
-
Add a strong acid (e.g., Trifluoroacetic acid) to remove the protecting groups.
-
After deprotection is complete, neutralize the reaction mixture with a base (e.g., NaOH solution) and then heat to promote cyclization.
-
Extract the aqueous layer with an organic solvent, dry, and concentrate to yield (R)-2-methylpiperazine.
-
Step 4: Selective N-Tritylation
-
Rationale: The final step is the selective protection of the N-4 nitrogen. The reaction of (R)-2-methylpiperazine with trityl chloride in the presence of a mild base will preferentially occur at the less sterically hindered N-4 position. The methyl group at C-2 directs the bulky trityl group to the opposite nitrogen.
-
Procedure:
-
Dissolve (R)-2-methylpiperazine (1.0 eq) in a solvent such as Dichloromethane (DCM) or THF.
-
Add a non-nucleophilic base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq).
-
Cool the solution to 0 °C and slowly add a solution of Trityl Chloride (1.0 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization to yield pure (R)-4-N-Trityl-2-methyl piperazine.
-
Applications in Drug Development
(R)-4-N-Trityl-2-methyl piperazine is not a therapeutic agent itself but a crucial building block. Its value is realized in the synthesis of final active pharmaceutical ingredients (APIs). The unprotected N-1 amine serves as a reactive handle for introducing a wide variety of substituents, allowing for the exploration of structure-activity relationships (SAR).
Key Therapeutic Areas:
-
Selective Kappa Opioid Receptor (KOR) Antagonists: Chiral 2-methylpiperazine scaffolds are integral to the structure of potent and selective KOR antagonists. These compounds are being investigated for the treatment of depression, anxiety, and substance abuse disorders. The specific stereochemistry is often critical for achieving high affinity and selectivity for the kappa receptor over mu or delta opioid receptors.[8]
-
Serotonin-Related Disease Treatments: The piperazine moiety is a well-known pharmacophore in compounds targeting serotonin receptors. This intermediate has been utilized in the synthesis of novel agents for serotonin-related diseases.[1]
-
General CNS-Active Agents: The piperazine ring is a privileged scaffold in central nervous system (CNS) drug discovery due to its ability to cross the blood-brain barrier and interact with various CNS targets.[9]
Caption: General synthetic utility workflow.
Analytical Characterization
Ensuring the chemical identity, purity, and enantiomeric excess of (R)-4-N-Trityl-2-methyl piperazine is critical. A combination of spectroscopic and chromatographic techniques is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides confirmation of the molecular structure. Expected signals include:
-
A complex multiplet for the aromatic protons of the trityl group (approx. 7.20-7.50 ppm).
-
Signals for the piperazine ring protons (approx. 2.0-4.0 ppm). The chirality and conformational rigidity introduced by the methyl and trityl groups will lead to distinct, non-equivalent signals for these protons.
-
A doublet for the methyl group protons (approx. 1.0-1.2 ppm).
-
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the trityl carbons (aromatic region >120 ppm), the piperazine ring carbons (aliphatic region, approx. 40-60 ppm), and the methyl carbon (high field, approx. 15-20 ppm).[10]
Chiral High-Performance Liquid Chromatography (HPLC)
-
Rationale: Chiral HPLC is the definitive method for determining the enantiomeric purity (enantiomeric excess, ee) of the compound. It separates the (R) and (S) enantiomers, allowing for their quantification.
-
Methodology:
-
Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralpak® series), are highly effective for separating chiral piperazine derivatives.[11][12]
-
Mobile Phase: A typical mobile phase consists of a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier like isopropanol or ethanol. Small amounts of an amine additive (e.g., diethylamine, DEA) are often included to improve peak shape and reduce tailing by masking active sites on the silica support.[12]
-
Detection: UV detection is commonly used. While the piperazine ring itself is not a strong chromophore, the trityl group provides sufficient UV absorbance for sensitive detection (typically around 220-260 nm).
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers: ee (%) = [Area(R) - Area(S)] / [Area(R) + Area(S)] x 100.
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique, which will typically show the protonated molecule [M+H]⁺ at m/z 343.49.
Safety, Handling, and Disposal
As a fine chemical intermediate, (R)-4-N-Trityl-2-methyl piperazine requires careful handling in a laboratory or manufacturing setting.
Safety and Personal Protective Equipment (PPE)
-
Hazard Identification: While specific toxicology data for this compound is limited, piperazine derivatives should be handled as potentially harmful. They can cause skin and eye irritation.[13]
-
Engineering Controls: Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or chemical goggles are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat should be worn.
-
Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge should be used.
-
Storage and Stability
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents and strong acids, as the trityl group is acid-labile.
Disposal
-
Waste material should be treated as chemical waste and disposed of in accordance with local, state, and federal regulations.
-
Amine-containing waste should not be discharged into drains.[14] It should be collected in designated waste containers for incineration or other approved disposal methods.[14]
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LookChem. (n.d.). Cas 313657-75-9, (R)-4-N-TRITYL-2-METHYL PIPERAZINE. Available at: [Link]
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Li, W., et al. (2018). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed Central. Available at: [Link]
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Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Mirabile, S., et al. (2022). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. PubMed Central. Available at: [Link]
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Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available at: [Link]
- Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.
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Hart, D., et al. (2012). Method for Activation and Recycling of Trityl Resins. The Journal of Organic Chemistry. Available at: [Link]
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American Chemical Society. (2012). Method for Activation and Recycling of Trityl Resins. Available at: [Link]
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MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]
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ResearchGate. (n.d.). (PDF) Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3- thiol Derivatives of Expected Anticancer and Antimicrobial Activity. Available at: [Link]
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Technology Catalogue. (n.d.). Disposing Amine Waste. Available at: [Link]
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National Institutes of Health. (n.d.). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Available at: [Link]
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ResearchGate. (2023). (PDF) Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Available at: [Link]
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